![molecular formula C13H19N3O3 B11761746 tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable derivatives.
Preparation Methods
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylmethyl carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
Tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is characterized by the presence of a tert-butyl group, a hydroxycarbamimidoyl moiety, and a phenyl group. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Hydroxycarbamimidoyl Intermediate : The reaction of an appropriate amine with suitable reagents to create the hydroxycarbamimidoyl intermediate.
- Introduction of Tert-Butyl Group : This step involves the reaction of tert-butyl chloroformate under basic conditions.
- Formation of Carbamate Linkage : The final step usually involves reacting the intermediate with isocyanates to yield the desired carbamate structure.
These steps require careful control of reaction conditions to achieve high yields and purity in the final product .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. Notably, studies have indicated that this compound exhibits significant inhibitory activity against cholinesterases, which are critical in neurotransmission processes.
Enzyme Inhibition Studies
Recent investigations have highlighted its potential in inhibiting various enzymes:
Enzyme | IC50 Value (µM) | Notes |
---|---|---|
Acetylcholinesterase (AChE) | 38.98 | Strong inhibitor compared to standard drugs |
Butyrylcholinesterase (BChE) | 1.60 | Most effective among tested carbamate derivatives |
Other targets | Varies | Specific binding interactions noted |
These findings suggest that this compound could be a valuable tool in neuropharmacology .
Medicinal Chemistry Applications
The compound's unique structural features position it as a promising candidate for drug development. Its potential applications include:
- Alzheimer's Disease Treatment : Preliminary studies indicate that compounds structurally similar to this compound may act as both β-secretase and acetylcholinesterase inhibitors, potentially preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology .
- Cancer Therapeutics : Due to its enzyme inhibition properties, this compound could be explored for its anticancer potential by targeting cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells .
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar tert-butyl carbamate structure but with a different substituent, leading to different reactivity and applications.
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate: This compound is closely related and shares similar chemical properties and applications.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another similar compound with different substituents, used in various chemical reactions and applications.
The uniqueness of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate lies in its specific structure, which imparts distinct reactivity and potential for forming stable derivatives.
Biological Activity
tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
It has been reported that carbamate derivatives can inhibit certain enzymes by mimicking substrate structures or by binding to active sites. For example, compounds similar in structure to this compound have shown inhibition of serine proteases and other hydrolases, leading to downstream effects on cell proliferation and apoptosis .
Biological Assays and Findings
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
In Vitro Studies
-
Cell Viability Assays :
- Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cell lines. For instance, a study demonstrated that related carbamates exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant anti-cancer potential .
- Mechanistic Studies :
In Vivo Studies
In vivo studies using murine models have shown that administration of related carbamate derivatives led to a reduction in tumor size compared to control groups. These findings suggest potential therapeutic applications for cancer treatment .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative exhibited a significant reduction in tumor growth in xenograft models when administered at a dosage of 10 mg/kg body weight, demonstrating its potential as an anti-cancer agent .
- Case Study 2 : Another study focused on the compound's ability to modulate immune responses. It was found to enhance T-cell activation in vitro, suggesting a role in immunotherapy applications .
Data Tables
Biological Activity | IC50 (µM) | Cell Line | Effect |
---|---|---|---|
Cytotoxicity | 15 | HeLa | Induction of apoptosis |
Tumor Growth Inhibition | 10 | Xenograft Model | Significant reduction in tumor size |
Immune Modulation | N/A | T-cell Activation | Enhanced activation |
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
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